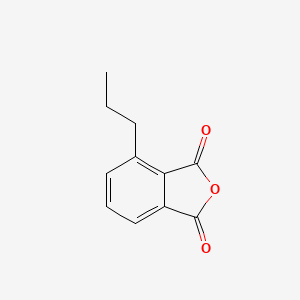
4-Propylisobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propylisobenzofuran-1,3-dione is a chemical compound belonging to the class of isobenzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a benzofuran ring with a propyl group attached at the fourth position and two carbonyl groups at the first and third positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylisobenzofuran-1,3-dione can be achieved through various methods. One common approach involves the oxidation of indane derivatives using molecular oxygen in subcritical water. This method is environmentally benign and does not require a catalyst . Another method involves the use of Friedel-Crafts alkylation followed by intramolecular lactonization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using molecular oxygen or hydrogen peroxide as oxidants. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of subcritical water as a reaction medium is also explored for its eco-friendly nature and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Propylisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Molecular oxygen or hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
4-Propylisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Propylisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Isobenzofuran-1,3-dione: A closely related compound with similar chemical properties but without the propyl group.
Benzofuran derivatives: A broader class of compounds with diverse biological activities and applications.
Uniqueness
4-Propylisobenzofuran-1,3-dione is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature can make it more suitable for specific applications compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-propyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-2-4-7-5-3-6-8-9(7)11(13)14-10(8)12/h3,5-6H,2,4H2,1H3 |
InChI Key |
KNZIYNGMRBGXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=CC=C1)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12868783.png)
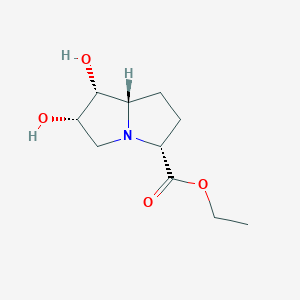
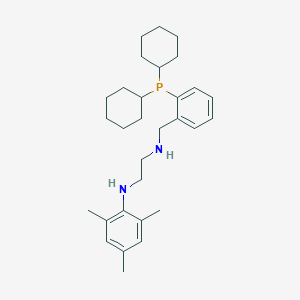
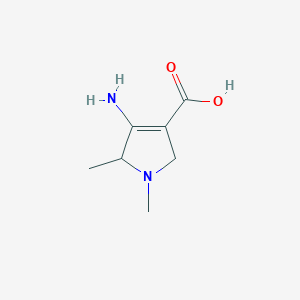
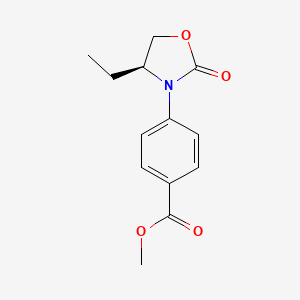
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
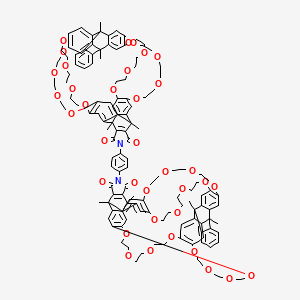
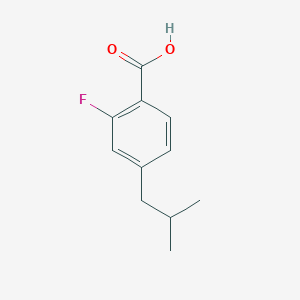
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
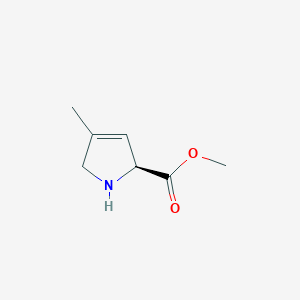
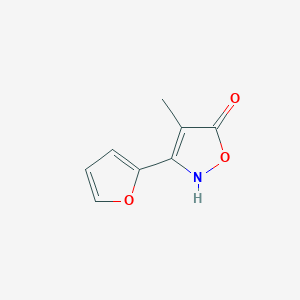
![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
